N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, an acetyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Difluorobenzamide: The final step involves coupling the acetylated quinoline with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is unique due to the presence of both the quinoline ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its difluorobenzamide group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOUTRBHPTYPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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